1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea
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Overview
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of 4-Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the 4-chlorophenyl intermediate.
Cyclization to Pyrrolidinone: The intermediate undergoes cyclization to form the pyrrolidinone ring, often using reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Introduction of Methoxybenzyl Group: The final step involves the reaction of the pyrrolidinone intermediate with 2-methoxybenzyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(2-methoxybenzyl)urea: Lacks the pyrrolidinone ring, resulting in different chemical properties.
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the methoxybenzyl group, affecting its biological activity.
1-(1-(4-Chlorophenyl)-3-yl)-3-(2-methoxybenzyl)urea: Different substitution pattern on the pyrrolidinone ring.
Uniqueness
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinone ring and methoxybenzyl group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-5-3-2-4-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRUSFMEYVEULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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